molecular formula C10H10O2 B2749898 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE CAS No. 48124-36-3

2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE

Cat. No.: B2749898
CAS No.: 48124-36-3
M. Wt: 162.188
InChI Key: AYEFINNLGCCCNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE, also known as β-thujaplicin, is a monoterpenoid compound. It is characterized by a cyclohepta-2,4,6-trien-1-one ring substituted with a hydroxy group at position 2 and a prop-1-en-2-yl group at position 3. This compound is known for its antimicrobial properties and is isolated from certain plant species such as Thuja plicata and Chamaecyparis obtusa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the wood of Thuja plicata. The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties .

Scientific Research Applications

2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-3-ISOPROPENYL-2,4,6-CYCLOHEPTATRIEN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its antimicrobial activity is particularly notable, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-hydroxy-3-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(2)8-5-3-4-6-9(11)10(8)12/h3-6H,1H2,2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEFINNLGCCCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C(=O)C=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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